molecular formula C8H15NSe B13817832 Heptyl selenocyanate CAS No. 220719-20-0

Heptyl selenocyanate

Cat. No.: B13817832
CAS No.: 220719-20-0
M. Wt: 204.18 g/mol
InChI Key: CTZWWEMIPXYYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl selenocyanate is an organic compound containing selenium, characterized by the presence of a heptyl group attached to a selenocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl selenocyanate can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate. The reaction typically proceeds under mild conditions, often in the presence of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction is as follows:

C7H15X+KSeCNC7H15SeCN+KX\text{C}_7\text{H}_{15}\text{X} + \text{KSeCN} \rightarrow \text{C}_7\text{H}_{15}\text{SeCN} + \text{KX} C7​H15​X+KSeCN→C7​H15​SeCN+KX

where ( \text{X} ) represents a halogen atom (e.g., chlorine, bromine).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Heptyl selenocyanate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form seleninic acids or selenoxides.

    Reduction: Reduction reactions can convert this compound to selenols or diselenides.

    Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Seleninic acids, selenoxides.

    Reduction: Selenols, diselenides.

    Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.

    Biology: Investigated for its potential as an antioxidant and its role in redox biology.

    Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which heptyl selenocyanate exerts its effects, particularly its anticancer activity, involves several pathways:

    Redox Modulation: this compound can modulate redox homeostasis within cells, leading to oxidative stress in cancer cells.

    Apoptosis Induction: It can induce apoptosis through the activation of caspases and the mitochondrial pathway.

    Molecular Targets: Targets include selenoproteins and enzymes involved in redox regulation, such as glutathione peroxidases and thioredoxin reductases.

Comparison with Similar Compounds

  • Benzyl selenocyanate: Known for its anticancer properties.
  • Phenyl selenocyanate: Used in organic synthesis and materials science.
  • Methyl selenocyanate: Studied for its biological activity and potential therapeutic applications.

Properties

CAS No.

220719-20-0

Molecular Formula

C8H15NSe

Molecular Weight

204.18 g/mol

IUPAC Name

heptyl selenocyanate

InChI

InChI=1S/C8H15NSe/c1-2-3-4-5-6-7-10-8-9/h2-7H2,1H3

InChI Key

CTZWWEMIPXYYRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Se]C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.